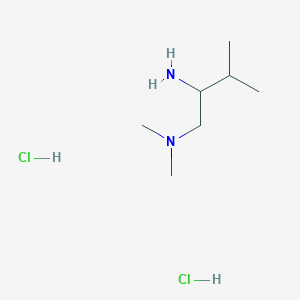
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
Descripción general
Descripción
“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a synthetic compound . It is also known as DMBA. The IUPAC name for this compound is N1,N1,3-trimethylbutane-1,2-diamine dihydrochloride . The CAS Number is 403712-70-9 .
Molecular Structure Analysis
The molecular formula of “(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is C7H20Cl2N2 . The molecular weight is 203.15 . The InChI Code is 1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H .Physical And Chemical Properties Analysis
“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
1. Bronchodilation and Antiallergic Properties
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has been investigated for its bronchodilator and antiallergic properties. In a double-blind, placebo-controlled study, the compound demonstrated effectiveness in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 2 hours after oral administration in adult asthmatic patients (Cho et al., 1981).
2. Anticholinesterase Drug Development
Another application of this compound is in the development of anticholinesterase drugs. The patented group N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, a derivative of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, was studied for its anticholinesterase activity. This compound, named aminostigmine, underwent preliminary clinical testing and showed promising results (Prozorovskii et al., 2004).
3. Synthesis of Therapeutic Agents
This chemical is also significant in the synthesis of therapeutic agents, such as sibutramine, used in the treatment of obesity. Key steps in its synthesis include Grignard–reduction reactions, demonstrating the chemical's utility in complex pharmaceutical processes (Jeffery et al., 1996).
4. Role in Metabolic Processes
The metabolism of drugs containing (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, such as sibutramine, involves cytochrome P450 enzymes. These enzymes are crucial in forming pharmacologically active metabolites, highlighting the compound's significance in human metabolic processes (Bae et al., 2008).
5. Antimicrobial Activity
A series of derivatives of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride displayed interesting antimicrobial activity. Compounds like 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide showed higher activity compared to reference drugs against Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).
6. Deaminase Activity Assay
The compound has been used in developing methods for assaying deaminase activity. This includes the conversion of methylamine and dimethylamine formed from drugs containing N,N-dimethyl or N-methyl groups, providing insights into enzyme activities related to drug metabolism (Yamada et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDXJRMHGZPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




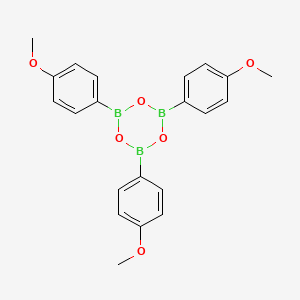
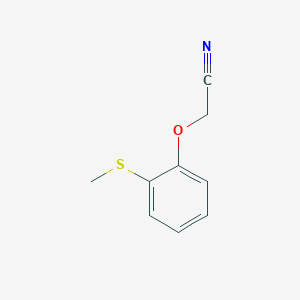




![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)

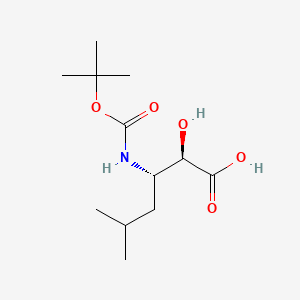
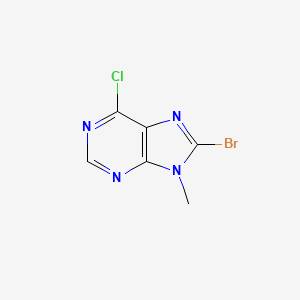
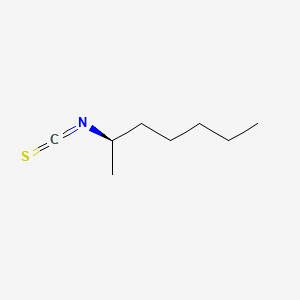

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)